REACTION_CXSMILES
|
C(O[CH:5]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[NH:11][C:10](=[O:18])[CH2:9][CH2:8][CH2:7][CH2:6]1)(=O)C>C(O)C.[Pd]>[NH:11]1[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]1=[O:18]
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Name
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7-acetoxy-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one
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Quantity
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7.4 g
|
Type
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reactant
|
Smiles
|
C(C)(=O)OC1CCCCC(NC2=C1C=CC=C2)=O
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Name
|
|
Quantity
|
250 mL
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Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is hydrogenated at 3 atmospheres at 70°
|
Type
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FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(CCCCCC2=C1C=CC=C2)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |